Cas no 23058-81-3 (3,5-Diisopropylbromobenzene)
3,5-Diisopropylbromobenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-3,5-bis(1-methylethyl)-
- 1-bromo-3,5-di(propan-2-yl)benzene
- 3,5-DIISOPROPYLBROMOBENZENE
- 3,5-Diisopropylbromobenzene
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- MDL: MFCD12547791
- Inchi: 1S/C12H17Br/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3
- InChI Key: VRKJTEHREIEDIE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=C(C=1)C(C)C)C(C)C
Computed Properties
- Exact Mass: 240.05141
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 0
3,5-Diisopropylbromobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038663-250mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 250mg |
£115.00 | 2022-03-01 | ||
| Fluorochem | 038663-1g |
3,5-Diisopropylbromobenzene |
23058-81-3 | 1g |
£214.00 | 2022-03-01 | ||
| Chemenu | CM317275-5g |
1-Bromo-3,5-diisopropylbenzene |
23058-81-3 | 95% | 5g |
$1145 | 2021-06-16 | |
| TRC | D680378-50mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D680378-100mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D680378-500mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 500mg |
$ 365.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM401-200mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 98+% | 200mg |
608.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM401-1g |
3,5-Diisopropylbromobenzene |
23058-81-3 | 98+% | 1g |
2126.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XM401-50mg |
3,5-Diisopropylbromobenzene |
23058-81-3 | 98+% | 50mg |
260.0CNY | 2021-07-15 | |
| Chemenu | CM317275-5g |
1-Bromo-3,5-diisopropylbenzene |
23058-81-3 | 95% | 5g |
$1145 | 2022-06-11 |
3,5-Diisopropylbromobenzene Suppliers
3,5-Diisopropylbromobenzene Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,5-Diisopropylbromobenzene
Introduction to Benzene, 1-bromo-3,5-bis(1-methylethyl)- (CAS No. 23058-81-3)
Benzene, 1-bromo-3,5-bis(1-methylethyl)-, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic hydrocarbon derivative is characterized by its unique structure, which includes a bromine substituent at the 1-position and two tert-butyl groups at the 3 and 5 positions. The chemical formula for this compound is C10H13Br, reflecting its molecular composition. Its CAS number 23058-81-3 provides a unique identifier for this substance in scientific and industrial contexts.
The synthesis of Benzene, 1-bromo-3,5-bis(1-methylethyl)- involves a series of well-defined chemical reactions that highlight the compound's structural complexity. The presence of the bromine atom and the tert-butyl groups makes this molecule a valuable intermediate in the synthesis of more complex organic compounds. In particular, the bromine substituent can be readily displaced by other functional groups, allowing for further chemical modifications. This property is particularly useful in pharmaceutical applications where precise control over molecular structure is essential.
Recent research has demonstrated the utility of Benzene, 1-bromo-3,5-bis(1-methylethyl)- in the development of novel pharmaceutical agents. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of subsequent chemical transformations. This has led to its use in the synthesis of bioactive molecules that exhibit promising biological activities. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in targeting various forms of cancer.
The structural features of Benzene, 1-bromo-3,5-bis(1-methylethyl)- also make it a valuable tool in computational chemistry and molecular modeling studies. The compound's rigid aromatic core and the presence of bulky substituents provide a stable framework for studying electronic properties and intermolecular interactions. These studies have contributed to a deeper understanding of how molecular structure influences chemical behavior, which is fundamental to drug design and development.
In addition to its pharmaceutical applications, Benzene, 1-bromo-3,5-bis(1-methylethyl)- has found utility in materials science. The compound's ability to undergo selective functionalization has been exploited in the synthesis of advanced polymers and liquid crystals. These materials are used in various technological applications, including display screens and optical devices. The unique electronic properties of Benzene derivatives contribute to their performance in these advanced materials.
The industrial production of Benzene, 1-bromo-3,5-bis(1-methylethyl)- is carefully controlled to ensure high purity and yield. Modern synthetic methods often employ catalytic processes that minimize waste and improve efficiency. These advancements align with global efforts to promote sustainable chemistry practices. The compound's role as an intermediate in large-scale chemical synthesis underscores its importance in both academic research and industrial applications.
Future research directions for Benzene, 1-bromo-3,5-bis(1-methylethyl)- may include exploring its potential as a building block for new classes of drugs or materials with enhanced properties. The versatility of this compound lies in its ability to be modified in multiple ways while maintaining its core aromatic structure. This flexibility will continue to drive innovation in synthetic chemistry and related fields.
In conclusion, Benzene, 1-bromo-3,5-bis(1-methylethyl)- (CAS No. 23058-81-3) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable intermediate in pharmaceutical synthesis, materials science, and computational chemistry. As research continues to uncover new possibilities for this compound, its importance is likely to grow further.
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